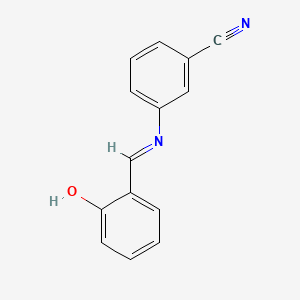

Benzonitrile, 3-(2-hydroxybenzylidenamino)-

Description

Benzonitrile, 3-(2-hydroxybenzylidenamino)- is a substituted benzonitrile derivative featuring a 2-hydroxybenzylideneamino group at the 3-position of the benzonitrile core. This compound belongs to the family of Schiff base derivatives, characterized by the –C=N– linkage formed via condensation of an amine and a carbonyl group.

Properties

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEKPPWOMPRBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 3-(2-hydroxybenzylidenamino)- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction can be carried out under mild conditions, making it suitable for industrial-scale production. One of the most advantageous approaches is the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods: In industrial settings, the preparation of benzonitrile, 3-(2-hydroxybenzylidenamino)- can be achieved through a one-pot reaction that includes the oximation of benzaldehyde to benzaldoxime, followed by the dehydration of the in situ generated benzaldoxime to benzonitrile. This method reduces energy consumption, solvent waste, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-(2-hydroxybenzylidenamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce benzylamine derivatives.

Scientific Research Applications

Benzonitrile, 3-(2-hydroxybenzylidenamino)- has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: Benzonitrile, 3-(2-hydroxybenzylidenamino)- is utilized in the production of dyes, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of benzonitrile, 3-(2-hydroxybenzylidenamino)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include benzonitrile derivatives with substituents in the 3-position or functional groups that influence electronic, steric, or binding properties. Below is a comparative analysis based on substituent type and reported properties:

Table 1: Structural Comparison of Benzonitrile Derivatives

Key Observations:

- Electronic Effects: The hydroxybenzylidenamino group in the target compound likely enhances electron-withdrawing character compared to alkylamino derivatives (e.g., 3FMAB), altering reactivity in substitution or coupling reactions.

- Binding Properties: Ferrocene-containing analogs like 3FMAB exhibit unique binding modes with DPPH radicals (binding constant K = 1.2 × 10³ M⁻¹), driven by redox-active ferrocene . In contrast, hydroxybenzylidenamino derivatives may prioritize H-bonding or π-π interactions.

- Synthetic Accessibility: Halogenated derivatives (e.g., 4-amino-2-bromo-3-methylbenzonitrile) are synthesized via regioselective bromination, yielding >95% purity , while Schiff bases like the target compound require condensation reactions under mild conditions.

Thermodynamic and Binding Parameters

Table 2: Binding Parameters of Selected Benzonitrile Derivatives

Key Observations:

- Positional Isomerism : The 3-position substituent in 3FMAB shows stronger DPPH binding (K = 1.2 × 10³ M⁻¹) than its 2-position isomer, highlighting steric/electronic advantages of meta-substitution .

- Schiff Base Potential: While direct data for the target compound are unavailable, Schiff bases generally exhibit moderate-to-strong binding with metal ions (e.g., Cu²⁺, Fe³⁺), suggesting utility in catalysis or sensors.

Biological Activity

Benzonitrile, 3-(2-hydroxybenzylidenamino)-, also known by its chemical identifier 1133909-87-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzonitrile group with a hydroxybenzylidenamino moiety. Its molecular formula is with a molecular weight of 222.24 g/mol. The presence of both the nitrile and hydroxy groups contributes to its reactivity and interaction with biological systems.

Benzonitrile, 3-(2-hydroxybenzylidenamino)- exhibits its biological effects through several mechanisms:

- Metal Ion Interaction : The compound can form stable complexes with metal ions, influencing various biochemical pathways.

- Binding to Biological Macromolecules : Its structure allows it to interact with proteins and nucleic acids, potentially leading to therapeutic effects.

- Antimicrobial and Anticancer Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against certain pathogens and anticancer properties by inhibiting tumor cell proliferation.

Antimicrobial Activity

Research indicates that benzonitrile derivatives possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity against resistant strains.

Anticancer Potential

Benzonitrile, 3-(2-hydroxybenzylidenamino)- has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell growth in vitro. For instance, a study reported that compounds with similar structural features inhibited the proliferation of breast cancer cells by inducing apoptosis .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A recent investigation focused on the cytotoxic effects of benzonitrile derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of benzonitrile derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications enhanced activity against resistant strains, indicating a pathway for developing new antibiotics.

Comparative Analysis

A comparative analysis of benzonitrile, 3-(2-hydroxybenzylidenamino)- with related compounds highlights its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzonitrile | Nitrile group | Limited antimicrobial activity |

| Benzaldehyde | Aldehyde group | No significant biological activity |

| Benzylamine | Amine group | Moderate biological activity |

The combination of the hydroxy and amino groups in benzonitrile, 3-(2-hydroxybenzylidenamino)- enhances its potential for specific biological interactions compared to simpler analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-hydroxybenzylidenamino)benzonitrile, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via Schiff base formation between 3-aminobenzonitrile and 2-hydroxybenzaldehyde. Key steps include:

- Solvent selection : Use ethanol or methanol under reflux to promote imine bond formation .

- Catalysis : Acidic conditions (e.g., acetic acid) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from unreacted starting materials .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (1:1.2 aldehyde:amine) to maximize yield.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to confirm the structure of 3-(2-hydroxybenzylidenamino)benzonitrile?

Answer:

- FT-IR : Confirm the presence of the nitrile group (C≡N stretch at ~2220 cm⁻¹) and phenolic O–H stretch (~3200–3500 cm⁻¹). The imine (C=N) stretch appears at ~1600–1650 cm⁻¹ .

- ¹H NMR : The Schiff base proton (N=CH) resonates as a singlet at δ 8.3–8.5 ppm. Aromatic protons from the 2-hydroxybenzylidene moiety show splitting patterns consistent with substitution .

- UV-Vis : The π→π* transition of the conjugated imine system typically absorbs at 250–350 nm, with shifts dependent on solvent polarity .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Limited solubility in water due to the hydrophobic nitrile group .

- Stability :

Advanced Research Questions

Q. How can computational methods (DFT, FMO) predict the reactivity and electronic properties of 3-(2-hydroxybenzylidenamino)benzonitrile?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. For similar Schiff bases, HOMO energies localized on the phenolic ring suggest electron-donating behavior .

- Natural Bond Orbital (NBO) Analysis : Evaluate hyperconjugative interactions (e.g., lone pair donation from O–H to C=N) to explain stability .

- Fukui Indices : Identify electrophilic/nucleophilic sites; the nitrile group often acts as an electrophilic center in substitution reactions .

Q. What methodologies are used to investigate radical scavenging activity in derivatives like 3-(2-hydroxybenzylidenamino)benzonitrile?

Answer:

- DPPH Assay : Monitor UV-Vis absorbance at 517 nm to quantify radical scavenging. For analogous ferrocene-modified benzonitriles, binding constants (K) with DPPH radicals were determined via Stern-Volmer plots, revealing electrostatic interactions .

- EPR Spectroscopy : Detect radical adducts formed during reactions. Ascorbic acid controls validate assay reliability .

Q. How can this compound be integrated into OLED materials, and what photophysical properties are critical for such applications?

Answer:

Q. What thermodynamic data (e.g., ΔrG°, ΔrH°) are available for clustering reactions involving benzonitrile derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.